molecular formula C13H10BrClO B1522689 1-(Benzyloxy)-3-bromo-5-chlorobenzene CAS No. 1187966-48-8

1-(Benzyloxy)-3-bromo-5-chlorobenzene

Cat. No. B1522689
CAS RN: 1187966-48-8
M. Wt: 297.57 g/mol
InChI Key: PKROBCVIFMCNTC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance and odor .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves using techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Novel Chalcones Derivatives

“1-(Benzyloxy)-3-bromo-5-chlorobenzene” can be used in the synthesis of novel chalcones derivatives. These compounds have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .

Antimicrobial Activity

The synthesized chalcones derivatives, which include “1-(Benzyloxy)-3-bromo-5-chlorobenzene”, have been screened for antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents.

Pharmaceutical Applications

Given its role in the synthesis of chalcones derivatives and their antimicrobial activity, “1-(Benzyloxy)-3-bromo-5-chlorobenzene” has potential applications in the pharmaceutical industry .

Medicinal Chemistry

In medicinal chemistry, “1-(Benzyloxy)-3-bromo-5-chlorobenzene” could be used as a building block in the synthesis of various bioactive compounds .

Cosmetics Industry

Compounds similar to “1-(Benzyloxy)-3-bromo-5-chlorobenzene” have been studied for their anti-tyrosinase activity . If “1-(Benzyloxy)-3-bromo-5-chlorobenzene” shares this property, it could be used in the cosmetics industry for the development of skin-lightening products .

Food Industry

Anti-tyrosinase agents are also used in the food industry to prevent the browning of fruits, vegetables, and seafood . If “1-(Benzyloxy)-3-bromo-5-chlorobenzene” has anti-tyrosinase activity, it could find applications in this industry .

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are a good source of this information .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be explored .

properties

IUPAC Name

1-bromo-3-chloro-5-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKROBCVIFMCNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682115
Record name 1-(Benzyloxy)-3-bromo-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-bromo-5-chlorobenzene

CAS RN

1187966-48-8
Record name 1-Bromo-3-chloro-5-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187966-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzyloxy)-3-bromo-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-bromo-3-chloro-5-fluorobenzene (25 g, 112 mmol) and benzyl alcohol (25 mL, 239 mmol) in NMP (200 mL) at room temperature was added sodium hydride (60% in mineral oil; 10.5 g, 263 mmol), and the reaction was heated to 120° C. for 10 hours. The mixture was acidified with 10% aqueous HCl and extracted with EtOAc to give the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.54 g 3-Bromo-5-chloro-phenol was dissolved in 50 mL acetone. Subsequently were added 8.04 g potassium carbonate, 1.52 mL benzyl bromide and 0.86 g tetrabutylammonium iodide. The mixture was refluxed for 2 h., cooled to room temperature and filtrated, and the filtrate was concentrated to dryness. The residue was chromatographed over a short column of silica, eluting with DCM/PA 1:4, and the pink color of the product fractions (at the front) was removed with active carbon. After filtration and evaporation, 3.11 g (90%) of a pale yellow oil was obtained. 1H NMR (400 MHz, CDCl3) δ 5.03 (s, 2H), 6.92 (t, J=2 Hz, 1H), 7.03 (t, J=2 Hz, 1H), 7.12 (t, J=1.5 Hz, 1H), 7.31-7.45 (m, 5H).
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Quantity
0.86 g
Type
catalyst
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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